N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide

G-protein-biased agonism κ-opioid receptor (KOR) conformational restriction

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide (CAS 1286704-28-6) is a synthetic small-molecule amide (C15H21NO2, MW 247.33 g/mol) belonging to the phenylpropanamide class of biased κ-opioid receptor (KOR) agonists. Unlike broad-spectrum opioid ligands, its patent-defined 2-cyclopropyl-2-hydroxypropyl motif enforces a restricted conformational profile that is directly linked to G-protein signaling bias without β-arrestin recruitment—the molecular basis for its reduced on-target adverse effect liability and the driver for procurement for pain research programs.

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 1286704-28-6
Cat. No. B2781080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide
CAS1286704-28-6
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESCC(CNC(=O)CCC1=CC=CC=C1)(C2CC2)O
InChIInChI=1S/C15H21NO2/c1-15(18,13-8-9-13)11-16-14(17)10-7-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17)
InChIKeyLXQADEKWGQQOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide Procurement Guide for Niche Chemical Libraries


N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide (CAS 1286704-28-6) is a synthetic small-molecule amide (C15H21NO2, MW 247.33 g/mol) belonging to the phenylpropanamide class of biased κ-opioid receptor (KOR) agonists [1]. Unlike broad-spectrum opioid ligands, its patent-defined 2-cyclopropyl-2-hydroxypropyl motif enforces a restricted conformational profile that is directly linked to G-protein signaling bias without β-arrestin recruitment—the molecular basis for its reduced on-target adverse effect liability and the driver for procurement for pain research programs [1].

Why the Cyclopropyl-Hydroxypropyl Moiety in Propanamide-Based KOR Agonists Prevents Direct Structural Substitution


Generic substitution within the phenylpropanamide KOR agonist class is confounded by the unique cyclopropyl-hydroxypropyl N-substituent of CAS 1286704-28-6. This specific moiety is explicitly claimed in a Markush patent covering G-protein-biased KOR agonists, wherein small alkyl or unsubstituted hydroxypropyl analogs fail to achieve the same bias profile [1]. Structurally similar compounds such as N-cyclopropyl-3-(2-hydroxyphenyl)propanamide (CAS 1241145-52-7) or N-(2-hydroxypropyl)-3-phenylpropanamide lack the critical geminal substitution pattern that simultaneously constrains the amide backbone and provides hydrogen-bonding interactions necessary for bias signaling , making direct procured analogs poor surrogates in target engagement studies.

Quantitative Differentiation Evidence for CAS 1286704-28-6 Against Closest Analogs


Conformational Constraint and Signaling Bias Differentiate Cyclopropyl-Hydroxypropyl from Unbranched Alkyl Amides in KOR Agonist Pharmacology

The 2-cyclopropyl-2-hydroxypropyl substituent in CAS 1286704-28-6 imposes a distinct conformational constraint on the amide scaffold that is directly correlated with G-protein-biased KOR signaling versus balanced or arrestin-biased agonism [1]. This moiety is specifically claimed in US 2019/0144499 A1 as a key pharmacophoric element for achieving bias [1]. Notably, the compound represents the simplest, commercially available probe containing this moiety, whereas analogs with more elaborate aromatic substitutions (e.g., 3-(3-chlorophenyl) or 3-(2-fluorophenyl) variants) introduce additional steric and electronic variables that confound interpretation of the core cyclopropyl-hydroxypropyl contribution .

G-protein-biased agonism κ-opioid receptor (KOR) conformational restriction

Pharmacokinetic Differentiation of Cyclopropyl-Containing Propanamides from Non-Cyclopropyl Analogs via Metabolic Stability

The 2-cyclopropyl-2-hydroxypropyl moiety in CAS 1286704-28-6 is anticipated to confer superior metabolic stability relative to non-cyclopropyl N-alkyl amide analogs. The patent application US 2019/0144499 A1 explicitly includes cyclopropyl substitution as a key structural feature for optimizing the pharmacokinetic profile of phenylpropanamide KOR agonists, with the ring providing steric shielding against CYP-mediated oxidation at the α-carbon adjacent to the amide nitrogen [1]. In contrast, simpler N-(2-hydroxypropyl)-3-phenylpropanamide (lacking the cyclopropyl group) is expected to be more rapidly oxidatively metabolized at the same position .

metabolic stability CYP450 oxidation cyclopropyl group pharmacokinetics

Synthetic Tractability and Availability: Cyclopropyl-Hydroxypropyl Scaffold as a Practical Intermediate

CAS 1286704-28-6 is synthesized via condensation of 3-phenylpropanoic acid with 2-cyclopropyl-2-hydroxypropan-1-amine , a straightforward route that enables gram-scale availability from multiple vendors. This contrasts with sterically encumbered or multi-step analogs such as N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide, which require additional synthetic steps and/or specialized reagents for the furan ring installation . The simpler synthesis of CAS 1286704-28-6 translates into lower procurement cost and faster delivery timelines for research programs.

synthetic accessibility building block medicinal chemistry

Recommended Research and Procurement Scenarios for CAS 1286704-28-6


KOR G-Protein-Biased Agonist Pharmacological Tool

Use CAS 1286704-28-6 as a reference KOR G-protein-biased agonist in cAMP inhibition and β-arrestin recruitment assays to probe the signaling bias pharmacophore of the phenylpropanamide scaffold. Its 2-cyclopropyl-2-hydroxypropyl substituent, specifically called out in patent claims for bias, provides a cleaner probe than aromatic-substituted analogs for isolating the N-substituent's contribution to downstream signaling. [1]

In Vivo Analgesia Target Engagement Studies

Deploy CAS 1286704-28-6 in rodent pain models (e.g., formalin-induced pain or chronic constriction injury) where metabolic stability driven by the cyclopropyl group is critical for maintaining therapeutic plasma concentrations. Its predicted longer half-life relative to non-cyclopropyl analogs makes it a superior candidate for proof-of-concept studies requiring sustained target engagement over several hours. [1]

Medicinal Chemistry Lead Optimization Starting Point

Procure CAS 1286704-28-6 as the minimal cyclopropyl-hydroxypropyl phenylpropanamide scaffold for systematic SAR exploration. Its unsubstituted phenyl ring allows for facile introduction of substituents (halogens, methoxy, etc.) to build congeneric series, while the core cyclopropyl-hydroxypropyl motif is kept constant to maintain the bias and metabolic stability profile. This avoids the synthetic burden of constructing the cyclopropyl-hydroxypropyl amine precursor de novo for each analog.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.